

Physicochemical Properties of Levofloxacin Mesylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **levofloxacin mesylate**. The information presented is intended to support research, development, and formulation activities involving this important fluoroquinolone antibiotic.

Chemical and Physical Properties

Levofloxacin is the levorotatory isomer of ofloxacin, a racemic mixture. The mesylate salt is formed to enhance the aqueous solubility and overall physicochemical properties of the parent drug.



Property	Value	Reference
Chemical Name	(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0 ⁵ ,1 ³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid; methanesulfonic acid	PubChem
Molecular Formula	C19H24FN3O7S	PubChem
Molecular Weight	457.5 g/mol	PubChem
Appearance	Light yellowish-white to yellow- white crystal or crystalline powder	[1]
Melting Point	225-227 °C (decomposes) (for Levofloxacin base)	[1]
рКа	pKa ₁ = 5.35 (carboxylic acid), pKa ₂ = 6.72 (piperazinyl) (for Levofloxacin base)	[2]
Solubility (Levofloxacin base)	Freely soluble in glacial acetic acid, chloroform; sparingly soluble in water. From pH 0.6 to 5.8, solubility is approximately 100 mg/mL. Above pH 5.8, solubility increases to a maximum of 272 mg/mL at pH 6.7 and then decreases to about 50 mg/mL at pH 6.9.	[3][4]

Experimental Protocols Solubility Determination



The solubility of **levofloxacin mesylate** can be determined using the equilibrium solubility method.

Protocol: Equilibrium Solubility Determination

- Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8,
 7.4) to mimic physiological conditions.
- Sample Preparation: Add an excess amount of levofloxacin mesylate to vials containing a known volume of each buffer.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Analysis: After equilibration, filter the samples to remove undissolved solid. Analyze the concentration of levofloxacin in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

Melting Point Determination

The melting point can be determined using standard pharmacopeial methods, such as the capillary method.

Protocol: Capillary Melting Point Determination (as per USP <741>)[5]

- Sample Preparation: Finely powder the dry levofloxacin mesylate sample.
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.
- Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the apparatus at a controlled rate (e.g., 1 °C/minute) near the expected melting point.
- Observation: Record the temperature at which the substance begins to melt and the temperature at which it is completely molten.

pKa Determination

The acid dissociation constants (pKa) can be determined by potentiometric titration.



Protocol: Potentiometric Titration for pKa Determination[6]

- Sample Preparation: Dissolve a precisely weighed amount of **levofloxacin mesylate** in a suitable solvent system (e.g., methanol-water mixture).
- Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH meter.
- Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values can be determined from the inflection points of the resulting titration curve.

Stability Profile

Levofloxacin is known to be susceptible to photodegradation. The formation of the mesylate salt can potentially improve its stability. Stability studies should be conducted according to ICH guidelines.[7]

Stress Condition	Expected Outcome for Levofloxacin	Reference
Acid/Base Hydrolysis	Slight degradation in acidic conditions, stable in basic conditions.	[8]
Oxidation	Significant degradation.	[9]
Thermal	Generally stable.	[9]
Photostability	Degradation upon exposure to light.	[10]

Protocol: Forced Degradation Study (as per ICH Q1A(R2))[7]

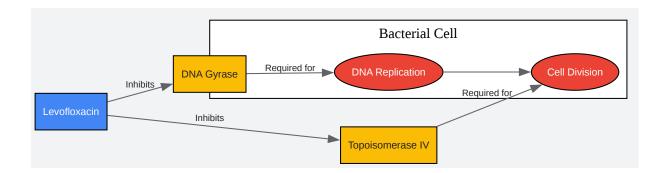
- Acid Hydrolysis: Expose the drug substance to 0.1N HCl at an elevated temperature (e.g., 60 °C).
- Base Hydrolysis: Expose the drug substance to 0.1N NaOH at an elevated temperature.



- Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C).
- Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.[10]
- Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method to quantify the parent drug and any degradation products.[9]

Mechanism of Action

Levofloxacin is a fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11] This inhibition disrupts bacterial DNA replication, leading to cell death.



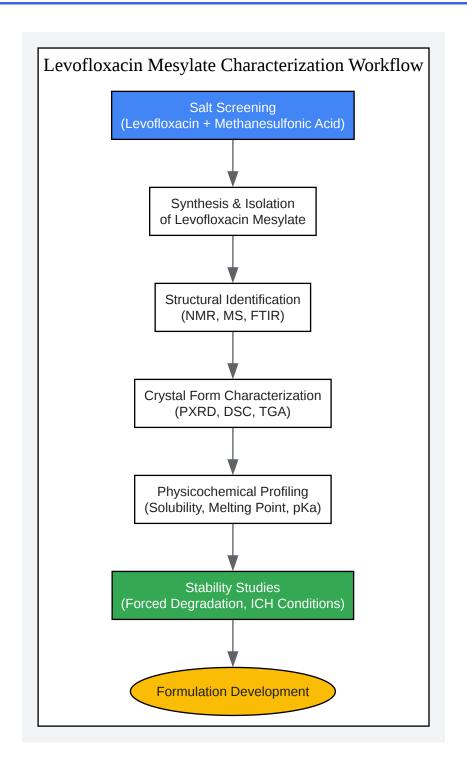
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Caption: Mechanism of action of Levofloxacin.

Experimental and Logical Workflows

The development and characterization of **levofloxacin mesylate** involves a series of logical steps, from initial salt screening to full physicochemical profiling.





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Caption: Workflow for **levofloxacin mesylate** characterization.



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- To cite this document: BenchChem. [Physicochemical Properties of Levofloxacin Mesylate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1391524#physicochemical-properties-of-levofloxacin-mesylate]

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